tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane
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Overview
Description
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane: is a complex organic compound that features a tert-butyl group, a methoxy group, a phenylsulfanyl group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an appropriate intermediate.
Formation of the dimethylsilane group: This involves the reaction of a silane precursor with dimethylchlorosilane under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the phenylsulfanyl group, potentially converting them to hydroxyl or thiol groups, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where groups such as the methoxy or phenylsulfanyl can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide or thiophenol can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Biology : It may serve as a probe or reagent in biochemical studies, especially those involving sulfanyl groups. Medicine Industry : The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy and dimethylsilane groups can influence the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}ethylsilane: Similar structure but with an ethylsilane group.
Uniqueness
- The presence of the dimethylsilane group in tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane provides unique steric and electronic properties that can influence its reactivity and applications.
- The combination of methoxy, phenylsulfanyl, and tert-butyl groups in a single molecule offers a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
116204-89-8 |
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Molecular Formula |
C22H40O2SSi |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
tert-butyl-(9-methoxy-9-phenylsulfanylnonoxy)-dimethylsilane |
InChI |
InChI=1S/C22H40O2SSi/c1-22(2,3)26(5,6)24-19-15-10-8-7-9-14-18-21(23-4)25-20-16-12-11-13-17-20/h11-13,16-17,21H,7-10,14-15,18-19H2,1-6H3 |
InChI Key |
GGJJCSYXVNTUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCC(OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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